(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)15(19)14(11-13-9-7-6-8-10-13)18-16(20)21-17(3,4)5/h6-10,14H,1,11H2,2-5H3,(H,18,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGBLKGJCSSYJW-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This approach begins with N-Boc-protected amino acids and employs Grignard reagents to construct the α,β-unsaturated ketone core.
Steps:
-
Weinreb Amide Formation :
-
Grignard Addition :
-
Aldol Condensation :
Data Table: Key Parameters
Stereoselective Reduction and Epoxidation
Method Overview
This method focuses on achieving high enantiomeric excess (ee) through selective reduction and vanadium-catalyzed epoxidation.
Steps:
-
Ketone Reduction :
-
Epoxidation :
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Oxidation to Ketone :
Data Table: Stereochemical Outcomes
| Step | Key Feature | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Reduction | Aluminium isopropoxide-mediated | >98 | 89–99 | |
| Epoxidation | Vanadium(III)-catalyzed | >98 | 69–91 |
Alternative Route via Asymmetric Catalysis
Method Overview
Recent advances employ chiral catalysts to bypass traditional resolution steps.
Steps:
-
Asymmetric Aldol Reaction :
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Oxidative Functionalization :
Advantages:
Comparative Analysis of Methods
| Parameter | Classical Grignard | Stereoselective Reduction | Asymmetric Catalysis |
|---|---|---|---|
| Total Yield (%) | 45–65 | 55–75 | 60–80 |
| Stereocontrol | Moderate | High | Very High |
| Cost Efficiency | Low (Grignard) | Moderate | High |
| Scalability | Limited | High | Moderate |
| Environmental Impact | High (solvents) | Moderate | Low |
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Pharmaceutical Development
(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate has been investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to act as a building block in the development of drugs targeting various diseases, including cancer and metabolic disorders.
Case Study: Synthesis of Anticancer Agents
A study demonstrated that derivatives of this carbamate could be synthesized to enhance the efficacy of existing anticancer agents. The modifications led to improved selectivity and reduced side effects in preclinical models.
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis, particularly in the formation of more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions.
Data Table: Reaction Types
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Used to introduce functional groups into the molecule. |
| Cycloaddition | Facilitates the formation of cyclic compounds from linear precursors. |
Material Science
In material science, this compound is explored for its potential use in creating polymers with specific properties, such as enhanced thermal stability or mechanical strength.
Case Study: Polymer Development
Research indicated that incorporating this carbamate into polymer matrices improved their thermal properties, making them suitable for high-performance applications.
Mechanism of Action
The mechanism of action of (S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous tert-butyl carbamates, focusing on synthetic accessibility, functional group diversity, and physicochemical properties.
Key Structural and Functional Differences
Substituent Variability: The target compound’s phenyl group at position 1 distinguishes it from cyclohexyl- or alkyl-substituted analogs (e.g., tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate in ), which exhibit reduced aromaticity but increased conformational flexibility . The 3-oxo group in the target contrasts with hydroxyl-containing analogs (e.g., tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate), where hydrogen-bonding capacity may enhance solubility but reduce metabolic stability . The 4-methylpent-4-enyl backbone introduces steric hindrance and alkene reactivity, unlike saturated chains in compounds like tert-butyl (S)-(1-amino-4-methylpentan-2-yl)carbamate .
Synthetic Accessibility: Yields for related carbamates vary significantly. The target compound’s synthesis may face challenges due to stereocontrol and alkene stability.
Physicochemical and Safety Profiles: Lipophilicity: The phenyl group in the target compound likely increases logP compared to hydroxylated analogs (e.g., tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate) . Hazard Profile: Unlike tert-butyl (4-chlorophenethyl)carbamate, which is classified as non-hazardous , the target compound’s reactivity (e.g., α,β-unsaturated ketone) may necessitate specialized handling.
Data Table: Comparative Analysis of Selected Carbamates
Implications for Research and Development
- Drug Design : The target compound’s α,β-unsaturated ketone may enable Michael addition reactions, useful in covalent inhibitor design. Hydroxylated analogs () are better suited for polar target interactions.
- Process Chemistry : High-yield protocols for alkyl-substituted carbamates () could inform scalable synthesis of the target compound, though stereochemical purity remains a challenge.
- Safety : The low hazard profile of tert-butyl (4-chlorophenethyl)carbamate highlights the need for comparative toxicology studies on the target compound’s reactive groups.
Biological Activity
(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate, also known as t-Boc-L-Leucinal, is an organic compound with significant biological activity. Its molecular formula is CHNO, and it has a CAS number of 1192773-70-8. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of metabolic disorders and other diseases.
Chemical Structure
The chemical structure of this compound is characterized by a tert-butyl carbamate moiety attached to a phenyl-substituted pentenone. The structure can be represented as follows:
Biological Activity
Recent studies have highlighted the biological activities of this compound, particularly its interactions with various biological targets.
1. GPR119 Agonism
Research has indicated that this compound exhibits agonistic activity towards GPR119, a G-protein coupled receptor involved in glucose metabolism and insulin secretion. This receptor plays a critical role in the regulation of type 2 diabetes mellitus (T2DM). Compounds that activate GPR119 can enhance insulin secretion and improve glycemic control.
Case Study : A study synthesized a series of derivatives related to this compound and tested their efficacy on GPR119. Some derivatives showed EC50 values comparable or superior to previously known agonists like AR231453, indicating strong potential for therapeutic application in diabetes management .
2. Anticancer Properties
The compound has also been evaluated for its anticancer properties. Preliminary results suggest that it may inhibit the proliferation of certain cancer cell lines, although further studies are required to elucidate the exact mechanisms involved.
Research Findings : In vitro assays demonstrated that the compound could induce apoptosis in specific cancer cells, potentially through the modulation of apoptotic pathways .
Data Table: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:
- GPR119 Activation : Binding to GPR119 leads to increased cAMP levels, promoting insulin secretion from pancreatic beta cells.
- Apoptotic Pathways : The compound may activate caspases and other proteins involved in programmed cell death, contributing to its anticancer effects.
Q & A
Q. How can researchers design analogs to study structure-activity relationships (SAR) in biological systems?
- Methodological Answer:
- Scaffold Modification: Introduce substituents (e.g., halogens, trifluoromethyl) at the phenyl or enone positions.
- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Crystallographic Docking: Map binding interactions using solved protein structures .
Data Contradiction Analysis
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Example Scenario: Discrepancy between HRMS ([M+H]⁺ = 332.2) and theoretical mass (332.4).
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Example Scenario: X-ray data shows (S)-configuration, but optical rotation contradicts literature.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
